Cas no 2580220-38-6 (tert-butyl N-(4-tert-butylcyclohexyl)-N-(1-hydroxybutan-2-yl)carbamate)

Tert-butyl N-(4-tert-butylcyclohexyl)-N-(1-hydroxybutan-2-yl)carbamate is a specialized carbamate derivative featuring both tert-butyl and hydroxybutyl functional groups. Its structure, incorporating a cyclohexyl ring, enhances steric hindrance and stability, making it useful in synthetic organic chemistry, particularly in peptide and pharmaceutical intermediate synthesis. The presence of the hydroxy group allows for further functionalization, while the tert-butyl moieties contribute to improved solubility in nonpolar solvents and resistance to hydrolysis. This compound is valued for its versatility in constructing complex molecular frameworks, offering controlled reactivity and selectivity in multi-step synthetic pathways. Its balanced lipophilicity and steric profile make it suitable for applications requiring precise molecular modifications.
tert-butyl N-(4-tert-butylcyclohexyl)-N-(1-hydroxybutan-2-yl)carbamate structure
2580220-38-6 structure
商品名:tert-butyl N-(4-tert-butylcyclohexyl)-N-(1-hydroxybutan-2-yl)carbamate
CAS番号:2580220-38-6
MF:C19H37NO3
メガワット:327.501986265183
CID:5661850
PubChem ID:165893262

tert-butyl N-(4-tert-butylcyclohexyl)-N-(1-hydroxybutan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

    • EN300-27718279
    • tert-butyl N-(4-tert-butylcyclohexyl)-N-(1-hydroxybutan-2-yl)carbamate
    • 2580220-38-6
    • インチ: 1S/C19H37NO3/c1-8-15(13-21)20(17(22)23-19(5,6)7)16-11-9-14(10-12-16)18(2,3)4/h14-16,21H,8-13H2,1-7H3
    • InChIKey: MMOSZFUIBPBRJN-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(N(C(CO)CC)C1CCC(CC1)C(C)(C)C)=O

計算された属性

  • せいみつぶんしりょう: 327.27734404g/mol
  • どういたいしつりょう: 327.27734404g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 373
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 49.8Ų

tert-butyl N-(4-tert-butylcyclohexyl)-N-(1-hydroxybutan-2-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27718279-10g
tert-butyl N-(4-tert-butylcyclohexyl)-N-(1-hydroxybutan-2-yl)carbamate
2580220-38-6
10g
$2884.0 2023-09-10
Enamine
EN300-27718279-0.1g
tert-butyl N-(4-tert-butylcyclohexyl)-N-(1-hydroxybutan-2-yl)carbamate
2580220-38-6 95.0%
0.1g
$591.0 2025-03-20
Enamine
EN300-27718279-1.0g
tert-butyl N-(4-tert-butylcyclohexyl)-N-(1-hydroxybutan-2-yl)carbamate
2580220-38-6 95.0%
1.0g
$671.0 2025-03-20
Enamine
EN300-27718279-10.0g
tert-butyl N-(4-tert-butylcyclohexyl)-N-(1-hydroxybutan-2-yl)carbamate
2580220-38-6 95.0%
10.0g
$2884.0 2025-03-20
Enamine
EN300-27718279-0.05g
tert-butyl N-(4-tert-butylcyclohexyl)-N-(1-hydroxybutan-2-yl)carbamate
2580220-38-6 95.0%
0.05g
$563.0 2025-03-20
Enamine
EN300-27718279-5.0g
tert-butyl N-(4-tert-butylcyclohexyl)-N-(1-hydroxybutan-2-yl)carbamate
2580220-38-6 95.0%
5.0g
$1945.0 2025-03-20
Enamine
EN300-27718279-1g
tert-butyl N-(4-tert-butylcyclohexyl)-N-(1-hydroxybutan-2-yl)carbamate
2580220-38-6
1g
$671.0 2023-09-10
Enamine
EN300-27718279-0.5g
tert-butyl N-(4-tert-butylcyclohexyl)-N-(1-hydroxybutan-2-yl)carbamate
2580220-38-6 95.0%
0.5g
$645.0 2025-03-20
Enamine
EN300-27718279-0.25g
tert-butyl N-(4-tert-butylcyclohexyl)-N-(1-hydroxybutan-2-yl)carbamate
2580220-38-6 95.0%
0.25g
$617.0 2025-03-20
Enamine
EN300-27718279-2.5g
tert-butyl N-(4-tert-butylcyclohexyl)-N-(1-hydroxybutan-2-yl)carbamate
2580220-38-6 95.0%
2.5g
$1315.0 2025-03-20

tert-butyl N-(4-tert-butylcyclohexyl)-N-(1-hydroxybutan-2-yl)carbamate 関連文献

tert-butyl N-(4-tert-butylcyclohexyl)-N-(1-hydroxybutan-2-yl)carbamateに関する追加情報

tert-butyl N-(4-tert-butylcyclohexyl)-N-(1-hydroxybutan-2-yl)carbamate: A Comprehensive Overview

tert-butyl N-(4-tert-butylcyclohexyl)-N-(1-hydroxybutan-2-yl)carbamate, identified by the CAS registry number 2580220-38-6, is a complex organic compound with significant applications in various chemical and pharmaceutical industries. This compound belongs to the class of carbamates, which are widely recognized for their versatility in chemical synthesis and biological activities. The structure of this compound is characterized by the presence of a cyclohexane ring substituted with tert-butyl groups and a hydroxybutanoyl moiety, making it a unique derivative with potential for further functionalization.

The synthesis of tert-butyl N-(4-tert-butylcyclohexyl)-N-(1-hydroxybutan-2-yl)carbamate involves a multi-step process that typically begins with the preparation of the corresponding alcohol and isocyanate intermediates. Recent advancements in catalytic methodologies have enabled more efficient and environmentally friendly routes to synthesize such compounds. For instance, the use of transition metal catalysts has been reported to significantly enhance the reaction efficiency, reducing both time and cost while improving product purity.

One of the most intriguing aspects of this compound is its potential application in drug delivery systems. The hydroxyl group present in the molecule can be exploited for further functionalization, such as conjugation with targeting ligands or encapsulation within nanoparticles. Recent studies have demonstrated that derivatives of this compound can serve as effective carriers for anti-cancer drugs, enhancing their bioavailability and reducing systemic toxicity. These findings underscore the importance of exploring novel synthetic strategies to optimize its properties for biomedical applications.

In terms of chemical properties, tert-butyl N-(4-tert-butylcyclohexyl)-N-(1-hydroxybutan-2-yl)carbamate exhibits excellent thermal stability and solubility in organic solvents, making it suitable for use in high-performance liquid chromatography (HPLC) applications. Its structural features also make it an ideal candidate for use in polymer chemistry, where it can serve as a building block for constructing advanced materials with tailored mechanical and electronic properties.

The environmental impact of this compound has also been a subject of recent research. Studies have shown that under certain conditions, it undergoes rapid biodegradation, minimizing its ecological footprint. This is particularly relevant given the increasing emphasis on sustainable chemistry practices across various industries. Researchers are now exploring methods to further enhance its biodegradability without compromising its functional properties.

In conclusion, tert-butyl N-(4-tert-butylcyclohexyl)-N-(1-hydroxybutan-2-yl)carbamate (CAS 2580220-38-6) represents a promising compound with diverse applications across multiple fields. Its unique structure, combined with recent advancements in synthetic and analytical techniques, positions it as a valuable tool for addressing contemporary challenges in chemistry and pharmacology. As research continues to unfold, this compound is expected to pave the way for innovative solutions in drug delivery, material science, and environmental sustainability.

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